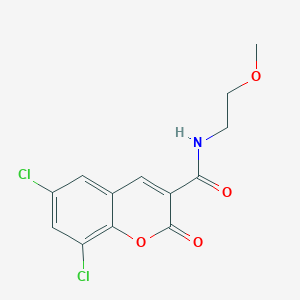![molecular formula C18H24N2O B3963525 2,8-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B3963525.png)
2,8-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-4-quinolinol
描述
The compound “2,8-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-4-quinolinol” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and piperidine rings, along with the attached methyl groups. The exact structure would depend on the positions of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the quinoline and piperidine rings, as well as by the attached methyl groups. For example, the compound is likely to be relatively non-polar due to the presence of the aromatic rings and methyl groups .作用机制
2,8-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-4-quinolinol acts as a potent antagonist of the NMDA receptor by binding to the receptor and preventing the activation of the receptor by glutamate. This results in the inhibition of the NMDA receptor-mediated synaptic transmission and the modulation of various physiological and pathological processes that are regulated by the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. This compound has also been shown to modulate the activity of various ion channels such as calcium channels and potassium channels. In addition, this compound has been shown to modulate the activity of various enzymes and signaling pathways that are involved in various physiological and pathological processes.
实验室实验的优点和局限性
2,8-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-4-quinolinol has several advantages for lab experiments. For example, this compound is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound also has some limitations for lab experiments. For example, this compound is not selective for the NMDA receptor and can also bind to other receptors such as the 5-HT3 receptor and the α7 nicotinic receptor. In addition, this compound can also modulate the activity of other ion channels and enzymes, which can complicate the interpretation of the results.
未来方向
There are several future directions for the use of 2,8-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-4-quinolinol in scientific research. For example, this compound can be used to study the role of the NMDA receptor in various neurological disorders such as epilepsy, schizophrenia, and depression. This compound can also be used to study the role of the NMDA receptor in the development and plasticity of the nervous system. In addition, this compound can be used to develop new drugs that target the NMDA receptor for the treatment of various neurological disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. This compound acts as a potent antagonist of the NMDA receptor and has several advantages and limitations for lab experiments. This compound has several future directions for the use in scientific research, which makes it a valuable tool for studying the nervous system and developing new drugs for the treatment of neurological disorders.
科学研究应用
2,8-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-4-quinolinol has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. For example, this compound has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory. This compound has also been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
安全和危害
属性
IUPAC Name |
2,8-dimethyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-7-6-9-15-17(12)19-14(3)16(18(15)21)11-20-10-5-4-8-13(20)2/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKMOZKDUDRLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(NC3=C(C=CC=C3C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-tert-butyl-3-methyl-5-(methylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3963445.png)
![9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3963446.png)

![ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[2-(2,3,5,6-tetrafluorophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B3963471.png)


![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3963497.png)
![2-bromo-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3963505.png)
![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B3963507.png)
![4-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3963514.png)


![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}methioninate](/img/structure/B3963531.png)
![ethyl 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3963533.png)